Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside
CAS No.: 171079-66-6
Cat. No.: VC0064133
Molecular Formula: C19H28O10
Molecular Weight: 416.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171079-66-6 |
|---|---|
| Molecular Formula | C19H28O10 |
| Molecular Weight | 416.42 |
| IUPAC Name | [(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Properties
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a glycoside that features a tetra-acetylated D-mannopyranose moiety connected to a pent-4-enyl group through a glycosidic bond. The compound consists of a D-mannose sugar core with four hydroxyl groups protected by acetyl groups and a pent-4-enyl chain (containing a terminal alkene) attached at the anomeric carbon position.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 171079-66-6 |
| Molecular Formula | C19H28O10 |
| Molecular Weight | 416.42 g/mol |
| IUPAC Name | [(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
| Synonyms | α-D-Mannopyranoside, 4-penten-1-yl, 2,3,4,6-tetraacetate; (2R,3R,4S,5S)-2-(Acetoxymethyl)-6-(pent-4-en-1-yloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
The compound possesses several significant structural features that contribute to its reactivity and utility in organic synthesis:
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A pyranose ring structure derived from D-mannose
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Four acetyl protecting groups at positions 2, 3, 4, and 6 of the mannopyranose ring
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A pent-4-enyl group attached to the anomeric carbon via a glycosidic bond
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A terminal alkene in the pent-4-enyl group that provides a reactive site for further chemical modifications
Synthesis Methods
General Synthetic Approach
The synthesis of Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside typically involves a glycosylation reaction between an activated form of 2,3,4,6-tetra-O-acetyl-D-mannopyranose and 4-penten-1-ol in the presence of a suitable catalyst. This reaction is a critical example of glycosylation methodology in carbohydrate chemistry.
Detailed Synthesis Steps
Based on the available literature, the synthesis typically follows these steps:
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Preparation of 2,3,4,6-tetra-O-acetyl-D-mannopyranose: This involves the per-O-acetylation of D-mannose using acetic anhydride and a catalyst.
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Glycosylation reaction: The acetylated mannose derivative is reacted with 4-penten-1-ol in the presence of a Lewis acid catalyst, commonly boron trifluoride etherate (BF3·Et2O). This reaction forms the glycosidic bond between the sugar and the alcohol.
According to research documentation, the synthesis can be performed starting from α-D-mannose pentaacetate (2.0 g, 5.12 mmol) and excess 4-penten-1-ol (2.1 mL, 20.50 mmol) to drive the reaction toward product formation .
Reaction Scheme
The general reaction scheme involves:
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Activation of the anomeric acetate in α-D-mannose pentaacetate to form an oxocarbenium intermediate
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Nucleophilic attack by 4-penten-1-ol to form the glycosidic bond
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Formation of the desired product with defined stereochemistry at the anomeric center
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for characterizing Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside and confirming its structure. Key features observed in NMR analysis include:
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1H NMR: Signals from:
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Acetyl methyl protons (typically appearing as singlets between 1.9-2.2 ppm)
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Mannopyranose ring protons (complex patterns between 3.5-5.5 ppm)
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Terminal alkene protons of the pent-4-enyl group (typically around 5.8 ppm for the internal vinyl proton and 4.9-5.0 ppm for the terminal vinyl protons)
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13C NMR: Characteristic signals for:
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Carbonyl carbons of acetyl groups (around 170 ppm)
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Anomeric carbon (95-100 ppm)
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Mannopyranose ring carbons
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Alkene carbons of the pent-4-enyl group (approximately 115-135 ppm)
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Other Analytical Methods
Additional techniques used to characterize this compound include:
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Infrared (IR) Spectroscopy: Identifies functional groups such as:
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C=O stretching of acetyl groups (approximately 1730-1750 cm⁻¹)
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C=C stretching of the terminal alkene (approximately 1640 cm⁻¹)
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C-O stretching of the pyranose ring and glycosidic bond
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Mass Spectrometry: Confirms the molecular weight (416.42 g/mol) and provides fragmentation patterns characteristic of acetylated carbohydrates .
Applications in Research and Synthesis
Role as a Synthetic Intermediate
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside serves as a valuable intermediate in carbohydrate chemistry due to its:
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Protected mannose core, which provides a stable carbohydrate scaffold
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Terminal alkene functionality, which allows for further derivatization through various reactions (e.g., hydrogenation, oxidation, cross-metathesis, radical addition)
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Potential for activation of the pentenyl group as a leaving group in subsequent glycosylation reactions
Applications in Glycochemistry
This compound has specific applications in:
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Synthesis of complex glycoconjugates: The compound serves as a building block for creating more complex carbohydrate structures with biological relevance.
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Glycopeptide synthesis: Research has shown that pentenyl mannosides can be used to create linkages to amino acids, such as in the synthesis of mannopyranosyl asparagine derivatives .
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Study of carbohydrate-protein interactions: Derivatives of this compound can be used to investigate binding interactions between carbohydrates and proteins, which are crucial in understanding various biological processes.
Research Findings and Synthetic Transformations
According to research literature, pentenyl mannosides (including our compound of interest) have been utilized in reactions with N-bromosuccinimide (NBS) in the presence of acetonitrile and carboxylic acids to produce N-acetyl-N-acyl-α-D-mannopyranosyl imides. This reaction pathway demonstrates the compound's utility in creating more complex carbohydrate derivatives with potential biological activities .
An example of such a transformation is the reaction of a pentenyl mannopyranoside with NBS in the presence of acetonitrile and a carboxylic acid, leading to an N-acetyl-N-acyl-α-D-mannopyranosyl imide. This reaction has been used to synthesize mannopyranosyl asparagine derivatives, highlighting the compound's utility in glycopeptide synthesis .
Comparative Analysis with Related Compounds
Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside | C19H28O10 | 416.42 g/mol | Pent-4-enyl group at anomeric position |
| 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | C20H23NO12 | 469.4 g/mol | 4-Nitrophenyl group at anomeric position |
| n-pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | C19H28O10 | 416.42 g/mol | Glucose configuration instead of mannose |
The key differences between these compounds lie in the configuration of the sugar moiety (mannose vs. glucose) and the nature of the aglycone attached at the anomeric position (pent-4-enyl vs. 4-nitrophenyl) .
Reactivity Differences
The reactivity of these compounds varies significantly based on the aglycone group:
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Pent-4-enyl derivative: The terminal alkene provides a site for various transformations (oxidation, hydrogenation, addition reactions) and can be activated for glycosylation reactions.
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4-Nitrophenyl derivative: The nitrophenyl group serves as an excellent leaving group, making this compound particularly useful for glycosylation reactions where it acts as a glycosyl donor .
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Glucose vs. mannose derivatives: The stereochemistry at C2 (axial OH in mannose vs. equatorial in glucose) affects the reactivity in glycosylation reactions, with mannose derivatives typically showing different reactivity profiles compared to their glucose counterparts .
Future Research Directions
The versatile nature of Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside suggests several promising research directions:
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Development of new synthetic methodologies using the terminal alkene as a handle for introducing diverse functionalities
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Application in the synthesis of complex glycans and glycomimetics with potential therapeutic applications
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Investigation of selective deprotection strategies to enable regioselective modifications of the mannose core
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Exploration of its utility in creating glycan arrays for studying carbohydrate-protein interactions relevant to disease processes
These research avenues highlight the continuing importance of this compound in the field of carbohydrate chemistry and glycobiology.
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